molecular formula C15H14BrN3OS B5577288 5-(4-bromophenyl)-2-furaldehyde N-allylthiosemicarbazone

5-(4-bromophenyl)-2-furaldehyde N-allylthiosemicarbazone

Cat. No.: B5577288
M. Wt: 364.3 g/mol
InChI Key: GTHWUVQAUAWLDV-VCHYOVAHSA-N
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Description

5-(4-Bromophenyl)-2-furaldehyde N-allylthiosemicarbazone is a synthetic thiosemicarbazone derivative of interest in medicinal chemistry and oncology research. Thiosemicarbazones are a class of compounds known for their broad biological activities, with recent studies highlighting their significant potential as antiproliferative agents against various cancer cell lines . The core structure of its precursor, 5-(4-Bromophenyl)-2-furaldehyde, is a well-characterized chemical building block . The biological profile of thiosemicarbazones is often attributed to their ability to act as ligands, forming stable coordination complexes with transition metal ions such as Cu(II), which can enhance their anticancer efficacy and selectivity . Research into analogous compounds indicates that the N-allyl substitution on the thiosemicarbazone moiety may influence biological activity, as similar structural motifs have been explored for their inhibitory effects on cysteine proteases in parasitic diseases . This compound is presented as a candidate for further investigation into its mechanism of action, which may involve the induction of apoptosis and the disruption of key enzymatic processes in malignant cells . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3OS/c1-2-9-17-15(21)19-18-10-13-7-8-14(20-13)11-3-5-12(16)6-4-11/h2-8,10H,1,9H2,(H2,17,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHWUVQAUAWLDV-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(4-bromophenyl)-2-furaldehyde N-allylthiosemicarbazone is C15H14BrN3OSC_{15}H_{14}BrN_3OS, with a molecular weight of approximately 364.27 g/mol. The compound features a furaldehyde group, which is known for its reactivity in condensation reactions, and a thiosemicarbazone moiety that contributes to its biological activity.

Medicinal Chemistry

Antimicrobial Activity:
Thiosemicarbazones, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that thiosemicarbazone derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds derived from thiosemicarbazones can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotic agents .

Antiparasitic Activity:
This compound has also been investigated for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Thiosemicarbazones have been reported to induce oxidative stress in parasites, leading to their death. In vitro studies have demonstrated that certain derivatives possess higher efficacy than traditional treatments like Nifurtimox and Benznidazole .

Anticancer Properties:
Thiosemicarbazones are recognized for their potential anticancer activities. They can interact with various cellular targets, including DNA and enzymes involved in cancer progression. The bromophenyl group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins .

Materials Science

Synthesis of Novel Materials:
The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. Researchers are exploring its application in creating polymers with specific electronic or optical properties. The incorporation of thiosemicarbazone into polymer matrices could lead to materials with enhanced performance in electronic devices .

Coordination Chemistry:
This compound can form coordination complexes with transition metals, which are valuable in catalysis and material science. The metal-thiosemicarbazone complexes exhibit unique properties that can be tailored for specific applications, such as sensors or catalysts .

Case Studies

StudyFocusFindings
Gerpe et al., 2009Antiparasitic ActivityIdentified several thiosemicarbazones with potent activity against T. cruzi, demonstrating significant selectivity and lower toxicity compared to standard treatments .
Ayman et al., 2002Coordination ChemistryInvestigated metal complexes of thiosemicarbazones, highlighting their potential use as catalysts in organic reactions .
Sigma-Aldrich DataChemical PropertiesProvided comprehensive data on the synthesis and characterization of this compound, emphasizing its role in early-stage drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiosemicarbazone Derivatives with Nitrophenyl Substituents

Compounds such as 5-(nitrophenyl)-2-furfurylidene thiosemicarbazones (e.g., 5-(4-nitrophenyl)-2-furaldehyde thiosemicarbazone) share structural similarities but differ in their aryl substituents. Key distinctions include:

  • Biological Activity: Nitrophenyl derivatives exhibit significant tuberculostatic activity against antibiotic-resistant Mycobacterium tuberculosis strains, attributed to their ability to disrupt mycobacterial membrane integrity .

Anti-inflammatory Oxadiazole Derivatives

Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole demonstrate anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg), comparable to indomethacin (64.3%) . Key comparisons:

  • Activity Trends : The bromophenyl group in both compounds suggests that halogenated aryl groups enhance anti-inflammatory efficacy, possibly through COX-2 inhibition or reactive oxygen species (ROS) scavenging.

Tetrazole-Based Analogs

Tetrazole derivatives such as 5-(4-bromophenyl)-2-octanotetrazole () differ in their heterocyclic core but retain the 4-bromophenyl group.

  • Functional Differences : Tetrazoles are bioisosteres for carboxylic acids, often utilized to improve solubility and oral bioavailability. In contrast, thiosemicarbazones are metal-chelating agents with distinct mechanistic pathways.
  • Applications : Tetrazoles are typically explored as angiotensin II receptor antagonists, whereas thiosemicarbazones are prioritized for antimicrobial applications.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Biological Activity Key Findings References
5-(4-Bromophenyl)-2-furaldehyde N-allylthiosemicarbazone Bromophenyl, thiosemicarbazone, allyl group Antimicrobial (inferred) Potential metal chelation; enhanced lipophilicity
5-(4-Nitrophenyl)-2-furaldehyde thiosemicarbazone Nitrophenyl, thiosemicarbazone Tuberculostatic 70% growth inhibition of M. tuberculosis
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Bromophenyl, oxadiazole Anti-inflammatory (59.5%) Comparable to indomethacin at 20 mg/kg
5-(4-Bromophenyl)-2-octanotetrazole Bromophenyl, tetrazole, alkyl chain Bioisostere applications Improved solubility vs. carboxylic acids

Mechanistic and Pharmacological Insights

  • Thiosemicarbazones : The N-allyl group in this compound may enhance membrane permeability compared to unsubstituted thiosemicarbazones. This aligns with trends observed in nitrophenyl analogs, where substituent bulkiness correlates with increased bioactivity .
  • Halogen Effects : Bromine’s polarizability and van der Waals radius may strengthen hydrophobic interactions in target binding pockets, a feature shared with chlorophenyl oxadiazoles .
  • Synthetic Challenges : Unlike nitrophenyl derivatives synthesized via straightforward condensation , bromophenyl analogs may require palladium-catalyzed coupling (e.g., as in tetrazole synthesis) to introduce the aryl group .

Q & A

Q. Basic

  • IR Spectroscopy : Confirms thiosemicarbazone formation via N–H (3100–3300 cm⁻¹), C=N (1600–1640 cm⁻¹), and C=S (1250–1300 cm⁻¹) stretches .
  • UV-Vis : Absorption bands near 300–400 nm indicate π→π* transitions in the conjugated furan-thiosemicarbazone system .
  • X-ray Crystallography : Resolves planar geometries of thiosemicarbazone moieties and dihedral angles between aromatic rings (e.g., 8.67° between phenyl and indole groups in analogs) .

How do intramolecular interactions and crystallization conditions affect the stability of this compound?

Advanced
Crystallization challenges arise from weak intermolecular forces and solvent-dependent polymorphism. Strategies include:

  • Using mixed solvents (e.g., chloroform-petroleum ether) to slow nucleation, enabling growth of single crystals .
  • Intramolecular H-bonding (N–H⋯S, C–H⋯O) stabilizes planar conformations, while intermolecular interactions (N–H⋯S, C–H⋯π) promote dimerization or chain formation .
  • Diastereomer ratios (e.g., 91:9 cis/trans in imidazolidinones) depend on reaction conditions and acid catalysis during cyclization .

What computational approaches are used to predict electronic properties and reactivity?

Q. Advanced

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions and reactivity sites .
  • NBO Analysis : Identifies hyperconjugative interactions (e.g., lone pair donation from sulfur to antibonding orbitals) that stabilize the thiosemicarbazone backbone .
  • Molecular Docking : Models interactions with biological targets (e.g., mycobacterial enzymes) by aligning bromophenyl groups with hydrophobic residues .

How can contradictory spectral or bioactivity data between analogs be resolved?

Q. Advanced

  • Data Contradictions : Discrepancies in UV/IR peaks may arise from solvent polarity or solid-state vs. solution-phase measurements. For example, bathochromic shifts in DMSO versus ethanol correlate with solvent polarizability .
  • Bioactivity Variability : Differences in MIC values against Mycobacterium tuberculosis may reflect strain-specific resistance mechanisms or variations in compound solubility. Dose-response assays under controlled pH and temperature conditions are critical .

What are the key considerations in designing derivatives for enhanced pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : Bromophenyl groups improve membrane permeability but may reduce aqueous solubility. Balancing logP values (e.g., via allyl vs. methyl thiosemicarbazide substituents) optimizes bioavailability .
  • Metabolic Stability : N-allyl groups resist oxidative degradation compared to N-methyl analogs, as shown in hepatic microsome assays .
  • Toxicity Screening : Ames tests and cytotoxicity assays (e.g., against HEK293 cells) identify nephrotoxic or genotoxic risks early in development .

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